molecular formula C8H17NO2 B2623797 Ethyl 3-(propylamino)propanoate CAS No. 3186-43-4

Ethyl 3-(propylamino)propanoate

Cat. No. B2623797
CAS RN: 3186-43-4
M. Wt: 159.229
InChI Key: LQWPGIJZDZKYQD-UHFFFAOYSA-N
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Description

Ethyl 3-(propylamino)propanoate is a chemical compound with the molecular formula C8H17NO2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(propylamino)propanoate is represented by the Hill Notation: C8H17NO2 . The molecular weight of this compound is 159.23 .


Physical And Chemical Properties Analysis

Ethyl 3-(propylamino)propanoate is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.

Scientific Research Applications

Synthesis of Methyl Propanoate

Methyl propanoate, an important precursor for polymethyl methacrylates, can be produced using Baeyer-Villiger monooxygenases (BVMOs). These enzymes are capable of producing methyl propanoate along with the normal product ethyl acetate, presenting a biotechnological approach to synthesizing this compound (van Beek et al., 2014).

Chemical Kinetics and Biofuel Potential

The thermochemistry and kinetics of ethyl propanoate, a model biofuel molecule, have been studied extensively. Understanding the initiation reactions, intermediate products, and decomposition reactions of ethyl propanoate contributes significantly to the biofuel industry, offering insights into its potential as a renewable energy source (El‐Nahas et al., 2007).

Herbicidal Applications

Novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates have been synthesized and evaluated for their herbicidal activities. These compounds, targeting acetyl-coenzyme A carboxylase in monocot chloroplast, offer new avenues for weed control in agriculture (Xu et al., 2017).

Pharmaceutical Applications

The synthesis of dabigatran etexilate, a direct thrombin inhibitor, involves a series of reactions starting with ethyl 3-(pyridin-2ylamino)propanoate. This highlights the role of ethyl 3-(propylamino)propanoate derivatives in the pharmaceutical industry, especially in the production of critical medications (Huansheng, 2013).

Safety and Hazards

According to the safety data sheet from Sigma-Aldrich, Ethyl 3-(propylamino)propanoate is classified as an eye irritant (Eye Irrit. 2) under the GHS07 hazard class . Precautionary measures include avoiding eye contact and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 3-(propylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-6-9-7-5-8(10)11-4-2/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWPGIJZDZKYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(propylamino)propanoate

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